molecular formula C15H11NO3 B6376558 MFCD18314395 CAS No. 1262000-78-1

MFCD18314395

Cat. No.: B6376558
CAS No.: 1262000-78-1
M. Wt: 253.25 g/mol
InChI Key: PNWDTFKNHJGBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18314395 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research.

Key properties likely include:

  • Molecular Weight: Estimated between 180–220 g/mol, based on structurally similar compounds such as dichloropyrrolotriazines (e.g., CAS 918538-05-3, MW 188.01) and trifluoromethyl ketones (e.g., CAS 1533-03-5, MW 202.17) .
  • Solubility: Moderate aqueous solubility (0.2–0.7 mg/mL), inferred from analogs with comparable Log S values (e.g., -2.99 to -2.47) .
  • Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in related compounds with high GI absorption and BBB permeability .

Synthesis methods for this compound may involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as described for boronic acids (e.g., CAS 1046861-20-4) and imidazole derivatives (e.g., CAS 1761-61-1) .

Properties

IUPAC Name

methyl 4-(3-cyano-5-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-15(18)12-4-2-11(3-5-12)13-6-10(9-16)7-14(17)8-13/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWDTFKNHJGBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684847
Record name Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-78-1
Record name Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314395 involves several steps, each requiring specific reagents and conditions. The most common synthetic route includes the use of microwave-assisted techniques, which have been shown to be more efficient compared to conventional methods. The reaction conditions typically involve high temperatures and specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These methods allow for the consistent production of large quantities of the compound while maintaining high quality and purity standards. The use of automated systems and real-time monitoring ensures that the production process is both efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

MFCD18314395 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes. For example, the oxidation of this compound typically requires the use of potassium permanganate or hydrogen peroxide under acidic conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound. Substitution reactions often result in the formation of new compounds with modified functional groups .

Scientific Research Applications

MFCD18314395 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD18314395 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

CAS 918538-05-3 (Dichloropyrrolotriazine)

  • Structural Alignment : Both compounds likely share a nitrogen-rich heterocyclic core, enhancing binding affinity in medicinal chemistry .
  • Divergence : CAS 918538-05-3 has two chlorine atoms, increasing electrophilicity and reactivity compared to this compound’s hypothetical halogen mix.
  • Impact on Solubility : Higher chlorine content reduces solubility (0.24 mg/mL vs. ~0.5 mg/mL estimated for this compound), limiting bioavailability .

CAS 1046861-20-4 (Boronic Acid Derivative)

  • Functional Utility : Both compounds are intermediates in cross-coupling reactions. However, the boronic acid group in CAS 1046861-20-4 enables precise carbon-carbon bond formation, whereas this compound may prioritize halogen-mediated reactivity .
  • Molecular Weight : The higher MW of CAS 1046861-20-4 (235.27 g/mol) correlates with reduced membrane permeability, contrasting with this compound’s optimized MW for CNS penetration .

CAS 1533-03-5 (Trifluoromethyl Ketone)

  • Thermodynamic Stability : CAS 1533-03-5’s ketone moiety increases susceptibility to nucleophilic attack compared to this compound’s aromatic system, affecting storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.